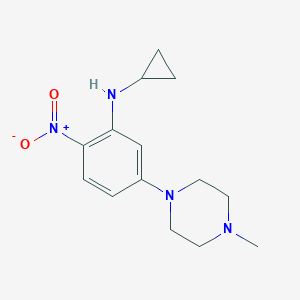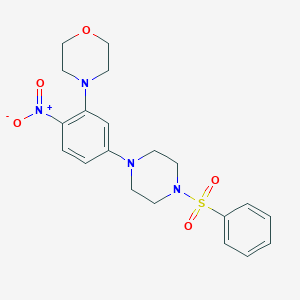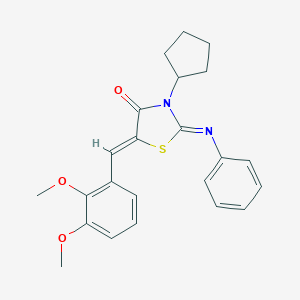![molecular formula C39H29N3O3S2 B327121 ETHYL (2Z)-2-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B327121.png)
ETHYL (2Z)-2-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its intricate structure, which includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 1-(1-naphthylmethyl)-1H-indole-3-carbaldehyde and 2-aminothiophene. These intermediates are then subjected to condensation reactions under controlled conditions to form the thiazolopyrimidine core. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 2-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-3-oxo-7-phenyl-5-(2-furyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 2-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-3-oxo-7-phenyl-5-(2-pyridyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 2-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile.
Properties
Molecular Formula |
C39H29N3O3S2 |
|---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[1-(naphthalen-1-ylmethyl)indol-3-yl]methylidene]-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C39H29N3O3S2/c1-2-45-38(44)34-35(26-13-4-3-5-14-26)40-39-42(36(34)32-20-11-21-46-32)37(43)33(47-39)22-28-24-41(31-19-9-8-18-30(28)31)23-27-16-10-15-25-12-6-7-17-29(25)27/h3-22,24,36H,2,23H2,1H3/b33-22- |
InChI Key |
RLQYYXHRPLFFJA-NVMPUMLXSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC7=CC=CC=C76)S2)C8=CC=CC=C8 |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC7=CC=CC=C76)/S2)C8=CC=CC=C8 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC7=CC=CC=C76)S2)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-6-methoxyphenyl acetate](/img/structure/B327038.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B327040.png)
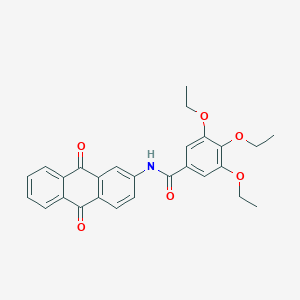
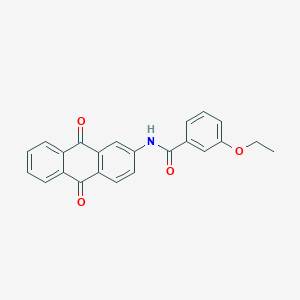
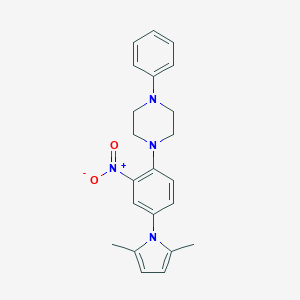
![2-(2,4-Dichlorophenoxy)-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B327051.png)
![(2-Methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B327052.png)
![1-(2-Chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B327053.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B327056.png)
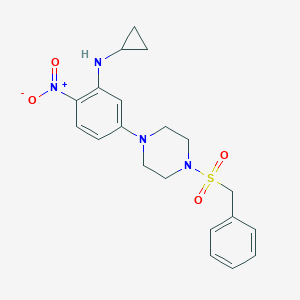
![5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline](/img/structure/B327060.png)
